![molecular formula C20H16Cl2N4O2S2 B12157789 4-chloro-N-({[2-({[(4-chlorophenyl)formamido]methyl}sulfanyl)pyrimidin-4-yl]sulfanyl}methyl)benzamide](/img/structure/B12157789.png)
4-chloro-N-({[2-({[(4-chlorophenyl)formamido]methyl}sulfanyl)pyrimidin-4-yl]sulfanyl}methyl)benzamide
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Overview
Description
4-chloro-N-({[2-({[(4-chlorophenyl)formamido]methyl}sulfanyl)pyrimidin-4-yl]sulfanyl}methyl)benzamide is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as chloro, formamido, and sulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-({[2-({[(4-chlorophenyl)formamido]methyl}sulfanyl)pyrimidin-4-yl]sulfanyl}methyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of 4-chlorophenylformamide: This can be achieved by reacting 4-chloroaniline with formic acid under acidic conditions.
Sulfanylation: The intermediate is then reacted with a sulfanylating agent, such as thiourea, to introduce the sulfanyl group.
Pyrimidine Ring Formation: The sulfanylated intermediate is then reacted with a pyrimidine derivative under basic conditions to form the pyrimidine ring.
Final Coupling: The final step involves coupling the pyrimidine intermediate with 4-chlorobenzoyl chloride under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-({[2-({[(4-chlorophenyl)formamido]methyl}sulfanyl)pyrimidin-4-yl]sulfanyl}methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The formamido group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chloro groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, under basic or acidic conditions
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted derivatives with various functional groups
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of 4-chloro-N-({[2-({[(4-chlorophenyl)formamido]methyl}sulfanyl)pyrimidin-4-yl]sulfanyl}methyl)benzamide typically involves multi-step reactions that integrate various functional groups. The compound features a chlorobenzene moiety, a pyrimidine ring, and sulfanyl groups, which contribute to its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of sulfonamide compounds have shown significant cytotoxic effects against various cancer cell lines. One study demonstrated that specific derivatives exhibited high anti-proliferative activity against ovarian and colon cancer cell lines, suggesting that the structural components of these compounds play a crucial role in their efficacy against tumors .
Other Pharmacological Activities
In addition to anticancer effects, compounds with similar structures have demonstrated a range of other pharmacological activities:
- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains, comparable to established antibiotics such as penicillin and ciprofloxacin .
- Inhibition of Enzymes : Certain compounds have been identified as inhibitors of key enzymes involved in cancer progression and other diseases, including metalloproteases and carbonic anhydrase .
- Potential Anti-HIV Activity : Investigations into related sulfonamide compounds suggest they may also possess anti-HIV properties, further expanding their therapeutic potential .
Case Study 1: Antitumor Activity Evaluation
A series of studies evaluated the anti-proliferative effects of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives against various cancer cell lines. The findings revealed that certain compounds significantly inhibited cell growth at low micromolar concentrations, with mechanisms involving apoptosis induction and cell cycle disruption .
Case Study 2: Broad-Spectrum Antimicrobial Agents
Research on a related class of benzamide derivatives indicated substantial antimicrobial activity against both mycobacterial and fungal strains. The synthesized compounds were tested for their ability to inhibit photosynthetic electron transport in plant chloroplasts, demonstrating their broad-spectrum biological activity .
Mechanism of Action
The mechanism of action of 4-chloro-N-({[2-({[(4-chlorophenyl)formamido]methyl}sulfanyl)pyrimidin-4-yl]sulfanyl}methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-({[2-({[(4-chlorophenyl)amino]methyl}sulfanyl)pyrimidin-4-yl]sulfanyl}methyl)benzamide
- 4-chloro-N-({[2-({[(4-chlorophenyl)formamido]methyl}sulfanyl)pyrimidin-4-yl]sulfanyl}methyl)benzoate
Uniqueness
4-chloro-N-({[2-({[(4-chlorophenyl)formamido]methyl}sulfanyl)pyrimidin-4-yl]sulfanyl}methyl)benzamide is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. This uniqueness makes it a valuable compound for various scientific research applications and distinguishes it from other similar compounds.
Biological Activity
4-chloro-N-({[2-({[(4-chlorophenyl)formamido]methyl}sulfanyl)pyrimidin-4-yl]sulfanyl}methyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the reaction of 4-chlorobenzoyl chloride with 4-aminobenzylamine in the presence of a base such as triethylamine, leading to the formation of the desired benzamide compound. The process can be optimized using continuous flow reactors to enhance yield and purity, adhering to green chemistry principles to minimize waste .
Anticancer Properties
Research indicates that derivatives of this compound exhibit significant anticancer activities. For instance, studies have shown that related benzamide derivatives possess IC50 values ranging from 3.0 µM to 5.85 µM against various cancer cell lines, including MCF-7 and A549 . These compounds have been observed to inhibit cell proliferation effectively and induce apoptosis in cancer cells.
Table 1: Anticancer Activity of Related Compounds
Compound Name | IC50 (µM) | Cancer Cell Line |
---|---|---|
4-chloro-N-(4-chlorophenyl)-2-methylbenzenesulfonamide | 5.85 | MCF-7 |
Benzamide derivative | 3.0 | A549 |
Doxorubicin | ~1.0 | MCF-7 |
The mechanism by which this compound exerts its effects involves binding to specific enzymes or receptors, modulating their activity. This interaction can inhibit pathways involved in inflammation and cancer progression, potentially leading to therapeutic effects .
Case Studies
- Inhibition of Kinase Activity : A study demonstrated that related compounds function as kinase inhibitors, crucial in cancer therapy due to their role in cell signaling and proliferation. The selectivity of these compounds against specific tyrosine kinases was highlighted, showing low nanomolar IC50 values against targets like EGFR .
- Antiproliferative Effects : In vitro studies have shown that the compound significantly inhibits the proliferation of human cancer cell lines with reported IC50 values comparable to established chemotherapeutics like doxorubicin . The mechanism involves triggering apoptotic pathways and inhibiting key survival signaling cascades.
- Enzymatic Inhibition : Further research indicated that these compounds could inhibit enzymes involved in nucleotide synthesis, contributing to their anticancer efficacy by disrupting the proliferation of tumor cells .
Properties
Molecular Formula |
C20H16Cl2N4O2S2 |
---|---|
Molecular Weight |
479.4 g/mol |
IUPAC Name |
4-chloro-N-[[2-[[(4-chlorobenzoyl)amino]methylsulfanyl]pyrimidin-4-yl]sulfanylmethyl]benzamide |
InChI |
InChI=1S/C20H16Cl2N4O2S2/c21-15-5-1-13(2-6-15)18(27)24-11-29-17-9-10-23-20(26-17)30-12-25-19(28)14-3-7-16(22)8-4-14/h1-10H,11-12H2,(H,24,27)(H,25,28) |
InChI Key |
YEIBKLDEJDZLDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCSC2=NC(=NC=C2)SCNC(=O)C3=CC=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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